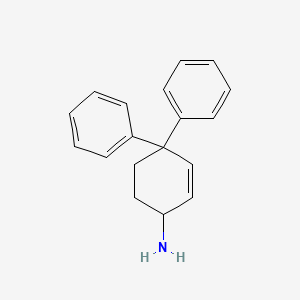
4,4-Diphenylcyclohex-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenylcyclohex-2-en-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C18H19N and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound can be synthesized through various methods, including Diels-Alder reactions and organocatalytic processes. Its reactivity allows it to participate in asymmetric synthesis and Michael addition reactions, making it a valuable intermediate in the production of complex organic molecules.
Organic Synthesis
4,4-Diphenylcyclohex-2-en-1-amine is utilized in the synthesis of various biologically active compounds. Its structure enables it to act as a precursor for the development of pharmaceuticals, particularly those targeting neurological conditions.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential as acetylcholinesterase inhibitors. This property is particularly relevant for developing treatments for Alzheimer's disease.
The compound's derivatives have been explored for various biological activities, including anti-cancer properties and enzyme inhibition.
Case Study 1: Acetylcholinesterase Inhibition
A study conducted on a series of compounds derived from this compound showed promising results in inhibiting acetylcholinesterase. The most potent compound exhibited an IC50 value of 2.7 µM, suggesting its potential as a therapeutic agent for Alzheimer's disease. Molecular docking studies indicated strong interactions with the active site of the enzyme, reinforcing the compound's suitability for further development .
Case Study 2: Organocatalytic Reactions
In another research project focusing on organocatalysis, this compound was employed as a catalyst in asymmetric Michael additions. The study reported improved yields (85%-99%) and enantioselectivities (90%-98%) when using this compound compared to traditional methods .
Propiedades
Fórmula molecular |
C18H19N |
|---|---|
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
4,4-diphenylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C18H19N/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13,17H,12,14,19H2 |
Clave InChI |
JMKYZMHKJLOAIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=CC1N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
4,4-diphenylcyclohex-2-enylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















